

EKI-785: A Technical Guide to an Irreversible EGFR Inhibitor

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Compound of Interest

Compound Name: CL-387785

Cat. No.: B1684470

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This document provides a comprehensive technical overview of the compound EKI-785 (also known as **CL-387785**), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical and cellular activity, experimental protocols, and mechanism of action.

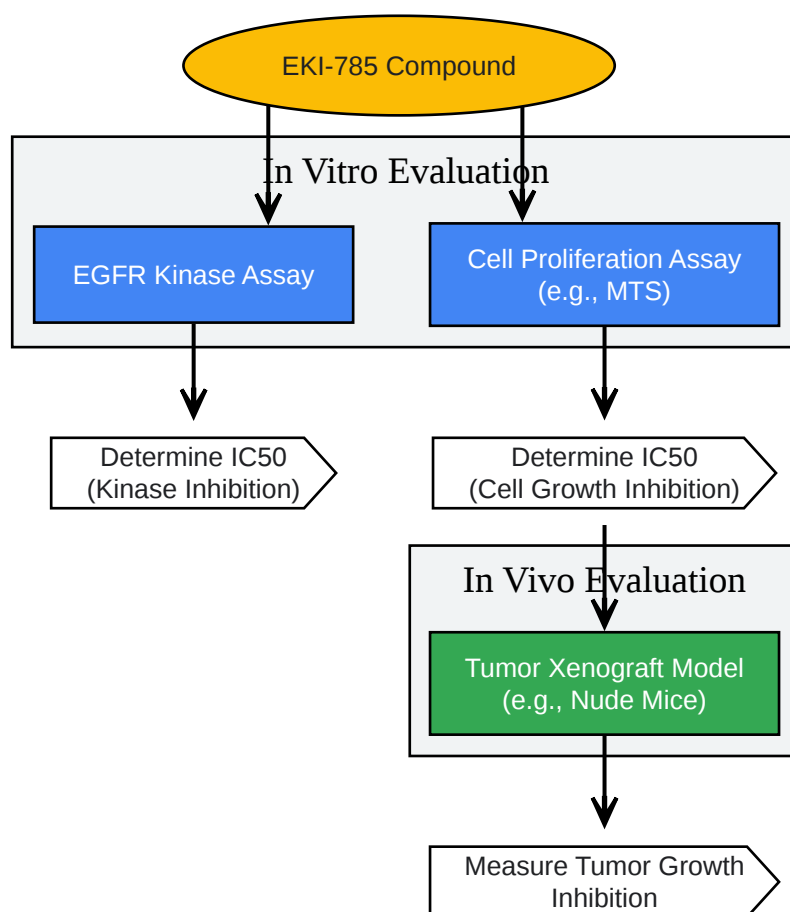
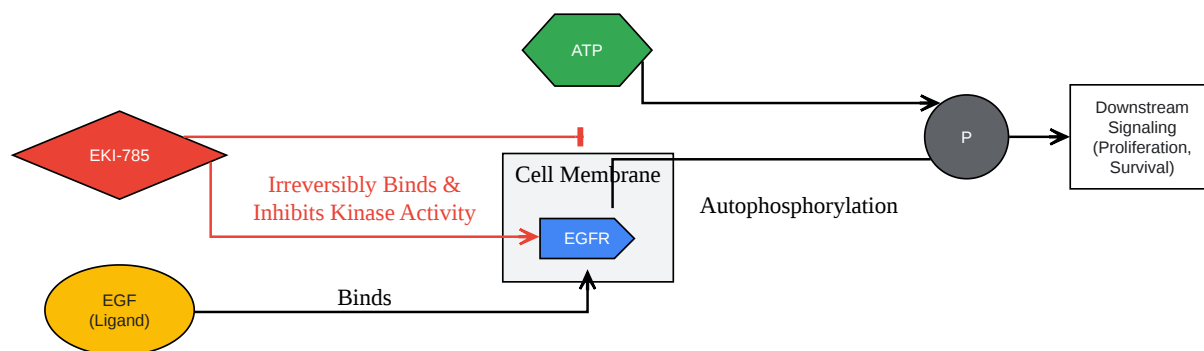
Core Compound Properties

EKI-785 is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds. [1][2] It has been investigated for its potential therapeutic applications, particularly in the context of cancers characterized by the overexpression or mutation of EGFR. [1][2][3]

Property	Value	Reference
Synonyms	CL-387785, WAY-EKI 785	[4][5][6][7]
Chemical Formula	C18H13BrN4O	[6]
Molecular Weight	381.23 g/mol	[4][6]
CAS Number	194423-06-8	[6][7]

Mechanism of Action

EKI-785 functions as an irreversible inhibitor of EGFR tyrosine kinase.^{[1][2][5][6]} It covalently binds to the EGFR protein, leading to a sustained blockade of its signaling activity.^{[1][2][6]} This mechanism involves competing with ATP for its binding site on the EGFR kinase domain.^{[1][2]} By inhibiting EGFR, EKI-785 effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.^{[1][2]}



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